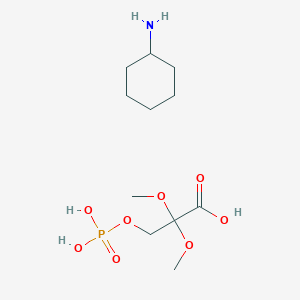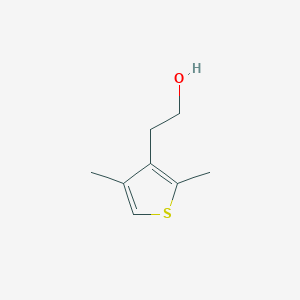![molecular formula C10H9F6N B13307581 Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine is a fluorinated organic compound characterized by the presence of trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine typically involves the reaction of 2,2,2-trifluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with target proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound used in similar applications.
Hexafluoroisopropyl methacrylate: Another fluorinated compound with distinct properties.
Methyl 3-(trifluoromethyl)phenylacetate: Shares structural similarities and is used in various chemical processes.
Uniqueness
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine stands out due to its specific trifluoromethyl groups, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C10H9F6N |
|---|---|
Peso molecular |
257.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H9F6N/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13/h2-5,8,17H,1H3 |
Clave InChI |
YYTUSUNHSLVBTO-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)


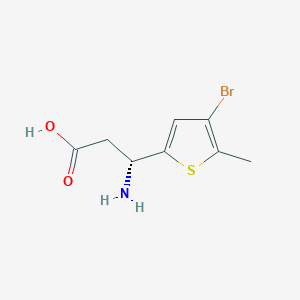
![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)

![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)
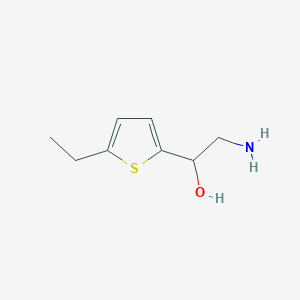

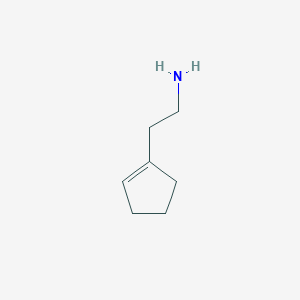

![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
